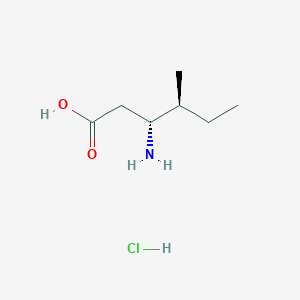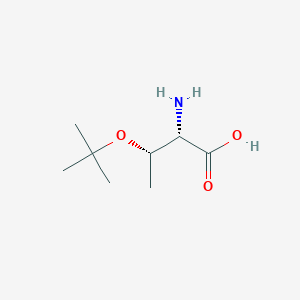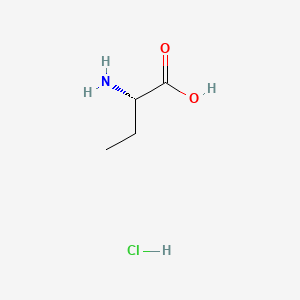
Ácido 4-metilenoglutámico
Descripción general
Descripción
4-Methyleneglutamic acid (4-MG) is an important organic compound that is found in many biological systems. It is a non-protein amino acid that is involved in a variety of biochemical and physiological processes, such as glycolysis, DNA and RNA synthesis, and cell signaling. 4-MG has been studied extensively in recent years due to its potential applications in the field of medicine and biotechnology.
Aplicaciones Científicas De Investigación
Inhibición de la Síntesis en Tejido Vegetal
La síntesis de ácido 4-metilenoglutámico puede ser inhibida por las auxinas en los tejidos vegetales. Este efecto se observa en los cultivos de embriones de plantas, donde la adición de cinetina (un tipo de citoquinina) tiene poco o ningún efecto en esta inhibición. Esto indica que las auxinas pueden bloquear específicamente la biosíntesis del ácido 4-metilenoglutámico en lugar de su amidación para formar 4-metilenoglutamina .
Función en el Transporte de Nitrógeno en las Plantas
En las plantas de cacahuete maduras, la 4-metilenoglutamina, que se forma a partir del ácido 4-metilenoglutámico, se encuentra en todas las partes excepto en las vainas en desarrollo. Es casi el único aminoácido libre presente en la savia del xilema y constituye aproximadamente el 70% del nitrógeno soluble total de la savia. Sin embargo, el ácido 4-metilenoglutámico solo se encuentra en las hojas y los tallos, y en cantidades muy variables .
Actividad Enzimática y Síntesis
Se ha purificado una nueva enzima, la 4-metilenoglutamina sintetasa, de los cotiledones de cacahuete germinados. Esta enzima cataliza la reacción que convierte el ácido 4-metilenoglutámico en 4-metilenoglutamina utilizando amoníaco y ATP. Las propiedades físicas y catalíticas de esta enzima se han caracterizado, destacando su papel en el metabolismo del ácido 4-metilenoglutámico .
Mecanismo De Acción
Target of Action
4-Methyleneglutamic acid, also known as gamma-Methylene glutamic acid, is a compound with a molecular formula of C6H9NO4 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that l-4-methylene glutamic acid essentially acts on glutamate metabotropic receptors
Biochemical Pathways
It’s synthesized for use in biosynthetic and metabolic studies . More research is needed to summarize the affected pathways and their downstream effects.
Result of Action
It’s known that L-4-methylene glutamic acid is as potent as L-Glu in producing IPs , but the specific molecular and cellular effects need further investigation.
Análisis Bioquímico
Biochemical Properties
4-Methyleneglutamic acid is known to interact with glutamate metabotropic receptors . It is as potent as L-Glu in producing inositol phosphates (IPs), which are important secondary messengers in cellular signaling
Cellular Effects
Its interaction with glutamate metabotropic receptors suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interact with glutamate metabotropic receptors, suggesting that it may exert its effects at the molecular level through these interactions
Metabolic Pathways
Its interaction with glutamate metabotropic receptors suggests that it may be involved in pathways related to glutamate metabolism .
Propiedades
IUPAC Name |
2-amino-4-methylidenepentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-3(5(8)9)2-4(7)6(10)11/h4H,1-2,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCMXKJGURLWPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347258 | |
| Record name | 4-Methyleneglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7150-74-5, 16804-57-2 | |
| Record name | 4-Methyleneglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7150-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyleneglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007150745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7150-74-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyleneglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-2-Amino-4-methylenepentanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















